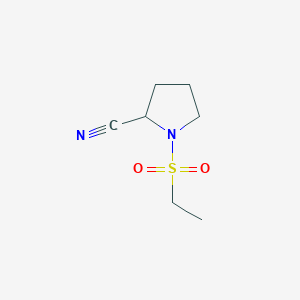
1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is an organic compound characterized by the presence of a pyrrolidine ring substituted with an ethanesulfonyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride and a suitable cyanide source. One common method starts with the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonyl-pyrrolidine intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl and carbonitrile groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Ethanesulfonyl)pyrrolidine-2-carboxylic acid
- 1-(Chloroacetyl)pyrrolidine-2-carbonitrile
- Pyrrolidine-2-one
Uniqueness
1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is unique due to the presence of both the ethanesulfonyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H12N2O2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
1-ethylsulfonylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-5H2,1H3 |
Clave InChI |
JSHZZFOWHNLLJJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCCC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)

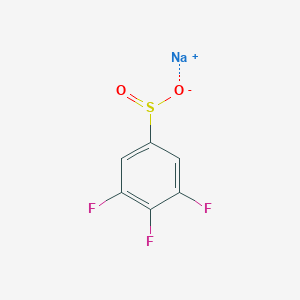
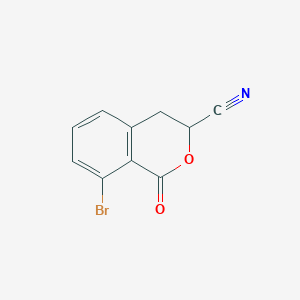

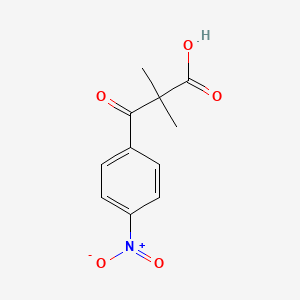
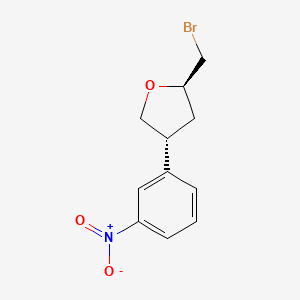
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)

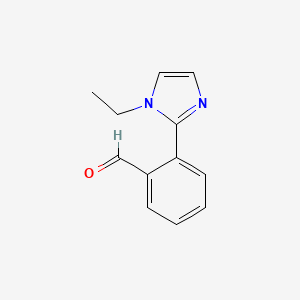
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

